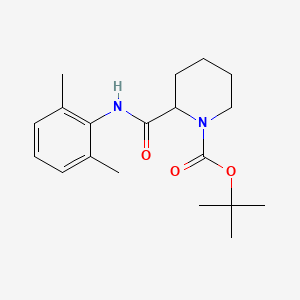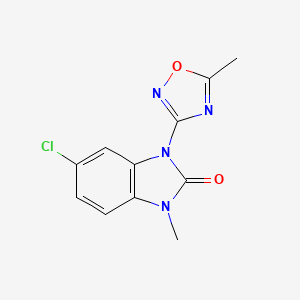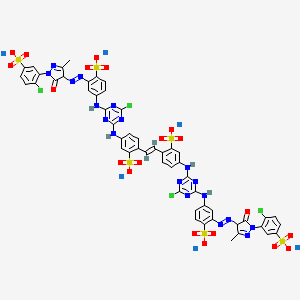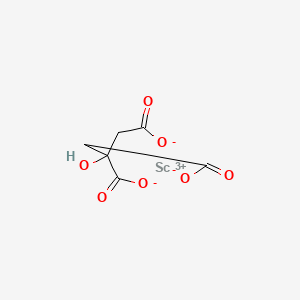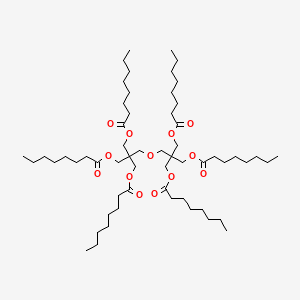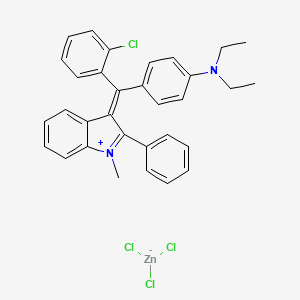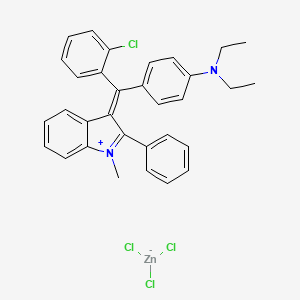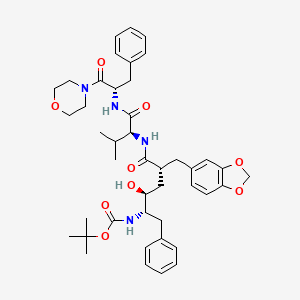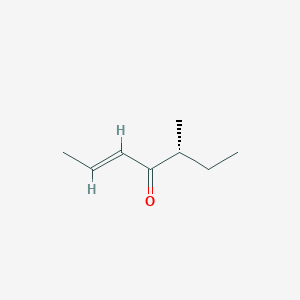
N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide
- N’-(4-chlorophenyl)-N,N-dimethylformamidine
- N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide monohydrochloride
Uniqueness
N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride is unique due to its specific molecular structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications .
Properties
CAS No. |
1934-04-9 |
|---|---|
Molecular Formula |
C9H12Cl2N2 |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-12(2)7-11-9-5-3-8(10)4-6-9;/h3-7H,1-2H3;1H |
InChI Key |
LXFAVHVIWBCBHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


